molecular formula C6H9BClNO3 B1322140 (6-Methoxypyridin-3-yl)boronic acid hydrochloride CAS No. 370864-57-6

(6-Methoxypyridin-3-yl)boronic acid hydrochloride

Cat. No. B1322140
M. Wt: 189.41 g/mol
InChI Key: ONRXOFWLDRHAFP-UHFFFAOYSA-N
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Description

The compound "(6-Methoxypyridin-3-yl)boronic acid hydrochloride" is a boronic acid derivative that is part of a broader class of compounds known for their utility in various chemical reactions, including the Suzuki cross-coupling. These compounds are of interest due to their potential applications in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties .

Synthesis Analysis

The synthesis of halopyridinylboronic acids and esters, which are closely related to "(6-Methoxypyridin-3-yl)boronic acid hydrochloride," involves a regioselective halogen-metal exchange reaction. This reaction is typically carried out using n-butyllithium followed by quenching with triisopropylborate starting from appropriate dihalopyridines. The process yields a single regioisomeric boronic acid or ester product, indicating a high level of control over the synthesis pathway .

Molecular Structure Analysis

While the specific molecular structure analysis of "(6-Methoxypyridin-3-yl)boronic acid hydrochloride" is not detailed in the provided papers, the general structure of boronic acids includes a boron atom connected to two hydroxyl groups and an organic moiety. In the case of pyridinylboronic acids, the organic moiety is a pyridine ring, which can be functionalized at various positions to alter the compound's reactivity and binding properties .

Chemical Reactions Analysis

Pyridinylboronic acids and esters are known to participate in Pd-catalyzed coupling reactions, such as the Suzuki cross-coupling. This reaction is a powerful tool for creating carbon-carbon bonds between various aryl or vinyl halides and boronic acids. The ability to undergo such reactions makes these compounds valuable for constructing diverse libraries of pyridines, which are common structures in many pharmaceutical agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their boron-containing functional group. Boronic acids are typically stable and crystalline, making them suitable for isolation and use in various chemical reactions. Their solubility can vary depending on the substituents attached to the pyridine ring and the boron atom. For example, the introduction of a methoxy group can affect the solubility and reactivity of the compound . Additionally, the presence of the boronic acid moiety allows for the potential complexation with diols, as seen in the study of carbohydrate-binding boronic acids, which could be relevant for the binding properties of "(6-Methoxypyridin-3-yl)boronic acid hydrochloride" .

Scientific Research Applications

  • Boronic Acid-Containing Hydrogels

    • Field : Biomedical Research
    • Application Summary : Boronic acid-containing hydrogels are intelligent materials that exhibit interesting properties such as glucose-sensitivity, reversibility, and self-healing .
    • Methods of Application : These hydrogels are synthesized and used in various forms, including macroscopic hydrogels, microgels, and layer-by-layer self-assembled films .
    • Results : These materials have found important applications in many areas, especially in biomedical areas. They are used in the design of various glucose sensors and self-regulated insulin delivery devices .
  • Organic Synthesis and Medicinal Chemistry

    • Field : Organic Synthesis and Medicinal Chemistry
    • Application Summary : “(6-Methoxypyridin-3-yl)boronic acid hydrochloride” is used in organic synthesis and medicinal chemistry .
    • Methods of Application : This compound is used in various chemical reactions to synthesize new compounds. The specific methods of application would depend on the particular reaction being carried out .
    • Results : The outcomes of these reactions would vary depending on the specific reaction and the other reactants used .
  • Chemical Synthesis

    • Field : Chemical Industry
    • Application Summary : “(6-Methoxypyridin-3-yl)boronic acid hydrochloride” can be used in the synthesis of various chemical compounds .
    • Methods of Application : The specific methods of application would depend on the particular reaction being carried out .
    • Results : The outcomes of these reactions would vary depending on the specific reaction and the other reactants used .
  • BODIPY-Based Conjugated Polymers

    • Field : Material Science
    • Application Summary : BODIPY-based conjugated polymers have been prepared owing to its conjugated structure and intriguing optical properties, including high absorption coefficients, excellent thermal/photochemical stability, and high quantum yield .
    • Methods of Application : The forms of BODIPY-based conjugated polymers include linear, coiled, and porous structures .
    • Results : Typical applications in optoelectronic materials, sensors, gas/energy storage, biotherapy, and bioimaging are presented and discussed in detail .

properties

IUPAC Name

(6-methoxypyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.ClH/c1-11-6-3-2-5(4-8-6)7(9)10;/h2-4,9-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRXOFWLDRHAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624588
Record name (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxypyridin-3-yl)boronic acid hydrochloride

CAS RN

370864-57-6
Record name (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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